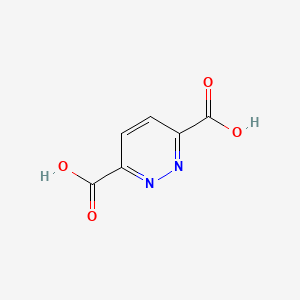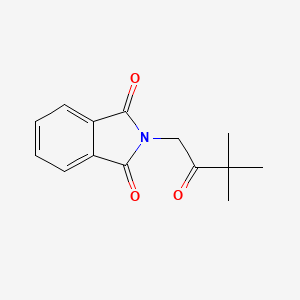
1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)-
Overview
Description
1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)- is a versatile chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a methyl group at position 2, a nitro group at position 4, and an oxiranylmethyl group at position 1
Mechanism of Action
Target of Action
It is known that imidazole derivatives have a broad range of biological activities and can interact with various biological targets .
Mode of Action
It is known that nitroimidazoles, a class of compounds to which this compound belongs, can be reductively activated in hypoxic cells, and then undergo redox recycling or decompose to toxic products .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that imidazole derivatives are highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
It is known that nitroimidazoles can undergo redox recycling or decompose to toxic products, which can have various effects at the molecular and cellular level .
Action Environment
It is known that the reductive activation of nitroimidazoles can occur in hypoxic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)- typically involves the following steps:
Nitration: The nitration of 2-methylimidazole to introduce the nitro group at position 4.
Alkylation: The final step involves the alkylation of the imidazole ring to attach the oxiranylmethyl group at position 1.
Industrial Production Methods: Industrial production methods for this compound often involve the use of phase transfer catalysts to enhance the efficiency and selectivity of the reactions. The reactions are typically carried out under mild conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The oxiranylmethyl group can participate in nucleophilic substitution reactions.
Cycloaddition: The imidazole ring can undergo cycloaddition reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Nucleophiles such as amines and thiols are commonly used.
Cycloaddition: Reagents such as azides and alkynes are used under mild conditions.
Major Products:
Reduction of the nitro group: Produces 2-methyl-4-amino-1-(oxiranylmethyl)-1H-imidazole.
Substitution reactions: Yield various substituted imidazole derivatives depending on the nucleophile used
Scientific Research Applications
1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes .
Comparison with Similar Compounds
2-Methyl-4-nitroimidazole: Lacks the oxiranylmethyl group, making it less reactive in certain chemical reactions.
2-Methyl-5-nitroimidazole: Similar structure but with the nitro group at position 5 instead of 4.
4-Nitro-2-methylimidazole: Another positional isomer with different reactivity and properties
Uniqueness: This structural feature differentiates it from other similar compounds and enhances its versatility in various scientific and industrial applications .
Properties
IUPAC Name |
2-methyl-4-nitro-1-(oxiran-2-ylmethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-5-8-7(10(11)12)3-9(5)2-6-4-13-6/h3,6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHYOMJIXVHZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC2CO2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60318436 | |
| Record name | 1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60318436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16773-51-6 | |
| Record name | 2-Methyl-4-nitro-1-(2-oxiranylmethyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16773-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 330804 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016773516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC330804 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60318436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(4-Chloro-1-naphthyl)oxy]acetic acid](/img/structure/B1347138.png)




